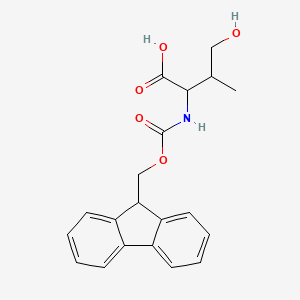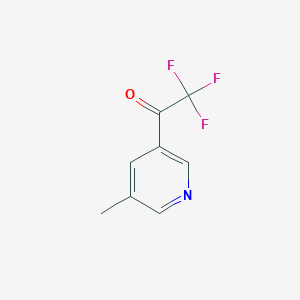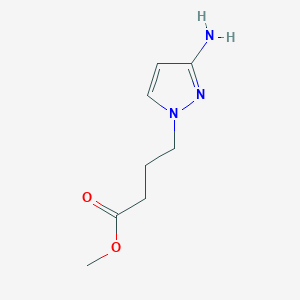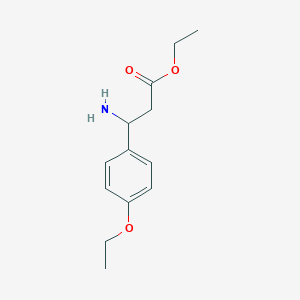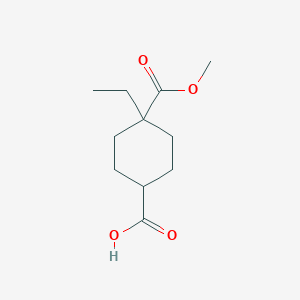
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid is a chiral compound with significant interest in various scientific fields. The compound’s structure includes a cyclohexane ring substituted with an ethyl group and a methoxycarbonyl group, making it a versatile molecule for synthetic and analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives, which are functionalized to introduce the ethyl and methoxycarbonyl groups.
Reaction Conditions: The reactions are often carried out under controlled temperatures and pressures, using catalysts to facilitate the formation of the desired stereoisomers.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure the desired enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Processes: Employing automated processes for precise control over reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions: Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl group to alcohols or other derivatives.
Substitution: The ethyl and methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism by which Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes such as inflammation or pain signaling.
類似化合物との比較
Comparison with Other Similar Compounds: Rac-(1r,4s)-4-ethyl-4-(methoxycarbonyl)cyclohexane-1-carboxylicacid can be compared with other cyclohexane derivatives, such as:
Cyclohexane-1-carboxylic acid: Lacks the ethyl and methoxycarbonyl groups, resulting in different chemical properties.
4-ethylcyclohexane-1-carboxylic acid: Similar but without the methoxycarbonyl group, affecting its reactivity and applications.
Uniqueness: The presence of both ethyl and methoxycarbonyl groups in this compound provides unique reactivity and potential for diverse applications, distinguishing it from other related compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
分子式 |
C11H18O4 |
|---|---|
分子量 |
214.26 g/mol |
IUPAC名 |
4-ethyl-4-methoxycarbonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-3-11(10(14)15-2)6-4-8(5-7-11)9(12)13/h8H,3-7H2,1-2H3,(H,12,13) |
InChIキー |
NSFKICNPPHBKBC-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(CC1)C(=O)O)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)
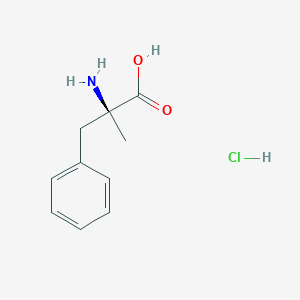
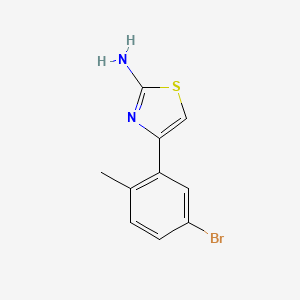




![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)
